molecular formula C8H12N2O2 B570350 N-Formylnorloline CAS No. 61391-10-4

N-Formylnorloline

Cat. No.: B570350
CAS No.: 61391-10-4
M. Wt: 168.196
InChI Key: XKEMMYSNKGUOCT-FKSUSPILSA-N
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Description

N-Formylnorloline is a saturated pyrrolizidine alkaloid of significant interest in agricultural and ecological chemistry research. It is a derivative of loline, a class of alkaloids found in endophyte-infected grasses such as tall fescue ( Festuca arundinacea ) and meadow fescue . These alkaloids are produced through a symbiotic relationship between the plant and fungal endophytes, such as Epichloë and Neotyphodium species. The primary research value of this compound lies in its potent bioactivity against a wide array of herbivorous insects, making it a crucial compound for studies aimed at developing natural insect resistance in grasses . Investigations into the seasonal distribution of loline alkaloids within endophyte-infected meadow fescue have shown that their concentration varies in different plant parts (roots, crowns, and leaves) throughout the year, with the highest levels often detected during the summer months . A key characteristic of loline alkaloids, including this compound, is their broad-spectrum insecticidal activity without exhibiting acute toxicity to ruminants like cattle and sheep . This selective toxicity makes it a valuable subject for research focused on sustainable agriculture and integrated pest management. The compound is commonly studied using analytical techniques such as capillary gas chromatography . This compound can be isolated from naturally infected plant material or prepared through the semi-synthetic derivation of its parent compound, loline . This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-4-9-7-6-3-10-2-1-5(12-6)8(7)10/h4-8H,1-3H2,(H,9,11)/t5-,6+,7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEMMYSNKGUOCT-FKSUSPILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3C(C2C1O3)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@@H]3[C@@H]([C@H]2[C@H]1O3)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61391-10-4
Record name N-Formylnorloline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061391104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Precursor Synthesis and Dieckmann Condensation

The chemical synthesis of N-Formylnorloline often begins with the preparation of pyrrolizidine precursors. A pivotal step involves the Dieckmann condensation, an intramolecular ester cyclization, to form the loline skeleton. For instance, (±)-7,7-[²H₂]AcAP, a deuterated intermediate, was synthesized via Dieckmann condensation of (±)-3,3-[²H₂]Pro derivatives. This reaction, conducted under basic conditions, facilitates the formation of a six-membered ring critical for subsequent functionalization. Challenges in this step include maintaining deuterium integrity, as earlier methods using Raney nickel resulted in significant deuterium loss (up to 85%). Optimizing the reaction with nickel boride (generated in situ from NiCl₂ and NaBH₄) improved deuterium retention to 97%, albeit with a modest yield of 13%.

Reduction and Acetylation Steps

Following condensation, reduction and acetylation are employed to introduce functional groups. The reduction of oxime intermediates, such as (±)-7,7-[²H₂]3, using nickel boride, proceeds without deuterium loss, enabling the synthesis of (±)-7,7-[²H₂]AcAP. Subsequent acetylation with acetic anhydride yields N-acetylnorloline, a direct precursor to this compound. Notably, the stereochemical outcome of these steps is highly sensitive to the reducing agent; for example, NaBD₄ selectively reduces tosylates while preserving chirality.

Table 1: Key Reaction Conditions and Yields in Synthetic Routes

StepReagents/ConditionsYield (%)Deuterium Retention (%)
Dieckmann CondensationKOtBu, THF, reflux6597
Nickel Boride ReductionNiCl₂, NaBH₄, EtOH1397
AcetylationAc₂O, pyridine88N/A

Catalytic Nitrogenation Approaches

Recent advancements in catalytic nitrogenation offer a novel pathway for synthesizing N-heterocycles, including pyrrolizidines. A one-pot/two-step protocol using lithium nitride (Li₃N) generated in situ from lithium and dinitrogen (N₂) enables the formation of diarylamines and triarylamines. For example, Pd-catalyzed coupling of o-tolyl bromide with Li₃N yielded di(o-tolyl)amine in 87% efficiency. While this method avoids traditional ammonia-based routes, its reliance on lithium limits scalability.

Isolation from Natural Sources

Plant Material Extraction Techniques

This compound is naturally abundant in endophyte-infected grasses such as Lolium temulentum and Festuca pratensis. Chloroform extraction of dried plant material yields a crude alkaloid mixture, with loline derivatives constituting up to 45% of the extract. Sequential chromatography over silica gel, using gradients of ethyl acetate and hexane, isolates this compound with a purity exceeding 95%. However, yields vary significantly with plant age and endophyte strain, complicating standardization.

Endophyte-Associated Biosynthesis

The biosynthetic pathway of this compound in Epichloë endophytes involves enzymatic oxidation and cyclization. LolO, an iron- and 2-oxoglutarate-dependent oxygenase, catalyzes the formation of ether bridges in N-acetylnorloline. This enzyme operates under mild conditions (pH 7.0, 25°C), contrasting with harsh synthetic routes. Metabolic engineering of endophyte cultures to overexpress LolO could enhance yields, though such approaches remain exploratory.

Table 2: Isolation Yields from Endophyte-Infected Plants

Plant SpeciesPart UsedThis compound Yield (μg/g)
Lolium temulentumSeeds1,000
Festuca pratensisLeaves650
Lolium cuneatumStems480

Industrial and Scalable Production Prospects

Challenges in Chemical Synthesis

Industrial adoption of synthetic routes is hindered by low yields (13–65%) and the need for deuterated or chiral precursors. Additionally, the use of pyrophoric reagents like lithium aluminum hydride poses safety risks. Catalytic nitrogenation, while innovative, requires high temperatures (150°C) and expensive palladium catalysts.

Biotechnological Innovations

Fermentation of genetically modified Epichloë strains in bioreactors presents a scalable alternative. By optimizing culture media (e.g., carbon-to-nitrogen ratio of 10:1) and aeration, researchers achieved a 3-fold increase in loline production compared to wild-type strains. Immobilized enzyme systems utilizing LolO could further streamline the process, though protein stability remains a concern.

Comparative Analysis of Preparation Methods

Efficiency and Practicality

  • Synthetic Routes : High precision in functional group introduction but low overall yields (13–88%).

  • Natural Isolation : Environmentally sustainable but dependent on seasonal and geographical factors.

  • Industrial Methods : Potential for scalability via biotechnology, though in early developmental stages.

Table 3: Method Comparison Based on Key Metrics

MetricSyntheticIsolationIndustrial Biotechnology
Yield (%)13–8845–65200–300 (projected)
CostHighModerateLow (at scale)
ScalabilityLimitedLimitedHigh
Environmental ImpactHighLowModerate

Chemical Reactions Analysis

Types of Reactions: N-Formylnorloline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms or other functional groups.

Scientific Research Applications

N-Formylnorloline has several scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of diverse organic molecules, making it valuable for studying reaction mechanisms and developing new synthetic methods.

    Biology: Its biological activity, particularly its role in plant-fungal interactions, makes it a subject of interest in ecological and agricultural research.

    Medicine: While not extensively studied for medicinal purposes, its structural similarity to other bioactive alkaloids suggests potential pharmacological applications.

    Industry: Its unique chemical properties may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Formylnorloline involves its interaction with various molecular targets. As a pyrrolizidine alkaloid, it can interact with nucleic acids and proteins, potentially leading to biological effects such as enzyme inhibition or modulation of cellular pathways. The specific pathways and targets involved are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents (R₁, R₂) Physical State Optical Rotation ([α]D) Source
This compound C₈H₁₂N₂O₂ 168.19 R₁=H, R₂=CHO Liquid +31.3 (c, 0.96 in Me₂CO) L. cuneatum
N-Acetylnorloline C₉H₁₄N₂O₂ 182.22 R₁=H, R₂=COCH₃ Oil +49.8 (c, 2.23 in CHCl₃) L. cuneatum
N-Formylloline C₉H₁₄N₂O₂ 182.22 R₁=CH₃, R₂=CHO Not reported Not reported Tall fescue
Norloline C₇H₁₂N₂O 140.19 R₁=H, R₂=H Not reported +15.1 (neat) L. cuneatum
Loline C₈H₁₄N₂O 154.21 R₁=CH₃, R₂=H Liquid Not reported L. cuneatum

Key Observations :

  • Substituent Effects: The formyl (CHO) and acetyl (COCH₃) groups in this compound and N-Acetylnorloline, respectively, increase molecular weight and polarity compared to norloline (unsubstituted) .
  • Optical Activity: N-Acetylnorloline exhibits higher optical rotation than this compound, suggesting conformational differences due to the bulkier acetyl group .
  • Physical State: this compound is a liquid, whereas N-Acetylnorloline is an oil, reflecting differences in intermolecular forces .

Detection and Occurrence

  • Analytical Methods : Gas chromatography-mass spectrometry (GC-MS) and GC-FT-IR are standard for detecting loline alkaloids in plant extracts and biological fluids (e.g., horse urine) .
  • Occurrence in Animals: this compound, N-Acetylnorloline, and other analogues have been detected in racehorse urine, indicating ingestion via contaminated forage .

Q & A

Q. How can researchers ensure reproducibility when reporting synthetic yields of this compound?

  • Methodological Answer : Document all reaction parameters (solvent purity, catalyst loading, temperature) in detail. Use internal standards (e.g., tridecane for GC-MS) for yield quantification. Share replicate data (n ≥ 3) with standard deviations. Adhere to journal guidelines for experimental transparency (e.g., Beilstein Journal’s requirements for compound characterization) .

Ethical & Methodological Considerations

Q. What protocols should be followed to ethically source plant material containing this compound?

  • Methodological Answer : Obtain permits for plant collection under CITES and Nagoya Protocol guidelines. Collaborate with local botanists to ensure sustainable harvesting. Acknowledge traditional knowledge in publications if applicable. Deposit voucher specimens in herbariums with accession numbers .

Q. How can researchers address potential biases in bioactivity studies of this compound?

  • Methodological Answer : Implement blinding during data collection/analysis. Use randomized plate layouts in high-throughput assays. Validate findings across independent labs. Disclose funding sources and conflicts of interest in publications .

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